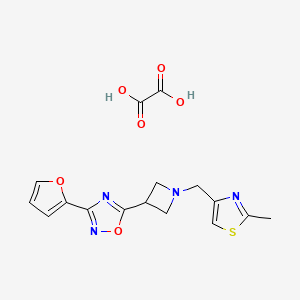

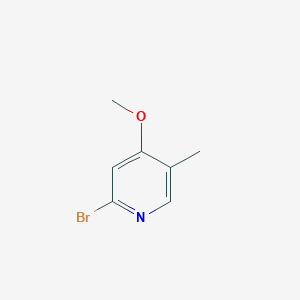

![molecular formula C15H11Cl2N3OS B2528766 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-21-5](/img/structure/B2528766.png)

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its derivatives are often explored for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of related triazole compounds has been reported using indium trichloride-mediated reactions in water, which is an environmentally benign process yielding high product yields . Another method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions . These methods highlight the versatility and adaptability of triazole synthesis under different conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with potential for various substituents influencing the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related triazole compound shows dihedral angles between the triazole ring and substituted benzene rings, indicating the spatial arrangement of the substituents . The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, can stabilize the crystal structure .

Chemical Reactions Analysis

Triazole derivatives can participate in a range of chemical reactions. The presence of a thiol group in the molecule suggests potential for nucleophilic substitution reactions, especially considering the electron-deficient carbon atom adjacent to the sulfur atom . Additionally, the unsubstituted nitrogen atoms in the triazole ring may facilitate electrophilic substitution reactions due to their high negative charge .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the optical properties, such as UV absorption spectra, can vary in solvents of different polarity, indicating solvatochromic behavior . The electronic characteristics, such as the oscillator strength and matrix element transition of electrons, provide insights into the reactivity and electronic transitions within the molecule . Furthermore, the presence of substituents can affect the molecule's birefringence and optical susceptibilities, as seen in related compounds .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Molluscicidal Applications

Compounds containing 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol moiety have been synthesized and evaluated for their biological activities. A study by El Shehry, Abu‐Hashem, and El-Telbani (2010) revealed that certain derivatives demonstrated significant anti-inflammatory and molluscicidal activities. Particularly, compounds 4b, 4d, 11, and 14 showed potent anti-inflammatory effects in a dose-dependent manner, while compounds 3, 4b, 8, and 10 exhibited promising molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Antimicrobial Applications

Various derivatives of 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and their antimicrobial activities have been investigated. Studies indicate that these compounds exhibit significant inhibition on bacterial and fungal growth. For instance, Purohit et al. (2011) synthesized 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) and observed that some of the compounds displayed notable antimicrobial activities, comparable to standard drugs (Purohit et al., 2011).

Antioxidant Applications

The derivatives of 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have also been studied for their antioxidant properties. Aktay, Tozkoparan, and Ertan (2005) investigated certain condensed thiazolo-triazole compounds for their potential in controlling ethanol-induced oxidative stress in mice. Their study suggests that specific compounds within this class can significantly ameliorate peroxidative injury in liver and brain tissues, indicating their antioxidant potential (Aktay, Tozkoparan, & Ertan, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c16-12-7-6-11(8-13(12)17)21-9-14-18-19-15(22)20(14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSPTKKOHKPZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

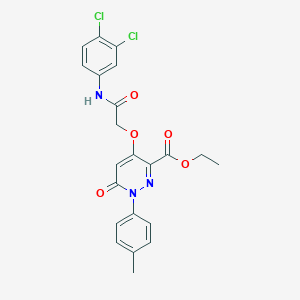

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

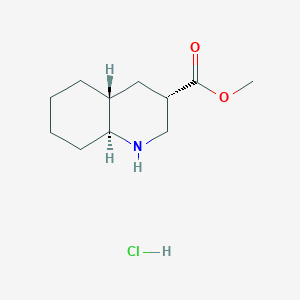

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

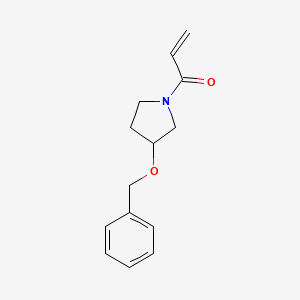

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)